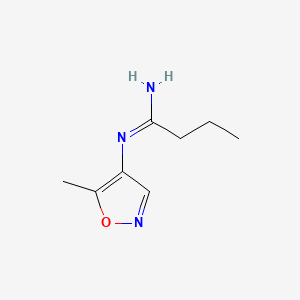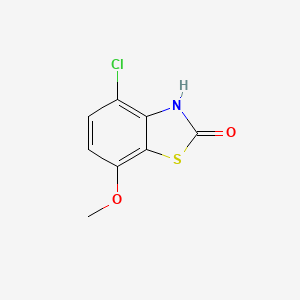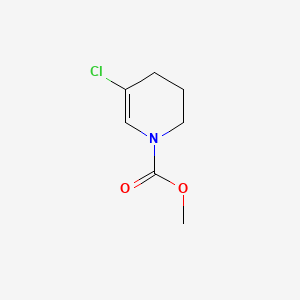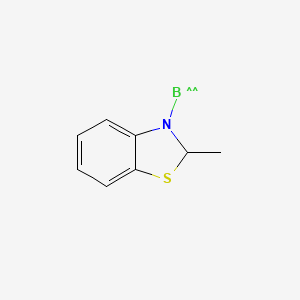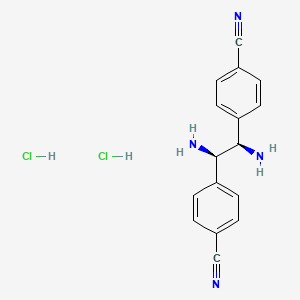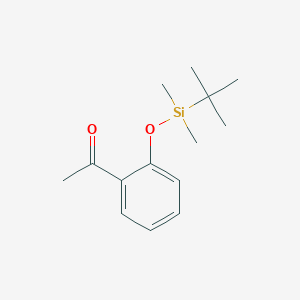
2-Acetyl-T-butyl-dimethylsilyl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-T-butyl-dimethylsilyl-phenol is an organic compound with the molecular formula C14H22O2Si. It is a derivative of phenol, where the hydroxyl group is protected by a tert-butyl-dimethylsilyl group, and an acetyl group is attached to the aromatic ring. This compound is often used in organic synthesis, particularly in the protection of phenolic hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-T-butyl-dimethylsilyl-phenol typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxyacetophenone.
Protection of Hydroxyl Group: The hydroxyl group of 2-hydroxyacetophenone is protected using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole. This reaction is typically carried out in an anhydrous solvent like dichloromethane.
Reaction Conditions: The reaction is usually performed at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, solvent addition, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-T-butyl-dimethylsilyl-phenol undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The silyl protecting group can be removed using fluoride ions, typically from a source like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Deprotection: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: 2-Carboxy-T-butyl-dimethylsilyl-phenol.
Reduction: 2-Hydroxyethyl-T-butyl-dimethylsilyl-phenol.
Deprotection: 2-Hydroxyacetophenone.
Scientific Research Applications
2-Acetyl-T-butyl-dimethylsilyl-phenol is used in various scientific research applications:
Chemistry: It is used as a protecting group for phenolic hydroxyl groups in organic synthesis.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-T-butyl-dimethylsilyl-phenol primarily involves the protection of phenolic hydroxyl groups. The tert-butyl-dimethylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses where selective reactions are required.
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-dimethylsilyloxyacetophenone
- 2-(Tert-butyl-dimethylsilyloxy)ethanol
Uniqueness
2-Acetyl-T-butyl-dimethylsilyl-phenol is unique due to its specific combination of an acetyl group and a tert-butyl-dimethylsilyl-protected phenol. This combination allows for selective reactions and protection strategies in complex organic syntheses, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
120820-40-8 |
|---|---|
Molecular Formula |
C14H21O2Si |
Molecular Weight |
249.40 g/mol |
IUPAC Name |
1-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone |
InChI |
InChI=1S/C14H21O2Si/c1-9(15)12-11(16)8-7-10(14(2,3)4)13(12)17(5)6/h7-8,16H,1-6H3 |
InChI Key |
QFNADLUOXFINME-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1[Si](C)C)C(C)(C)C)O |
Synonyms |
2-ACETYL-T-BUTYL-DIMETHYLSILYL-PHENOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


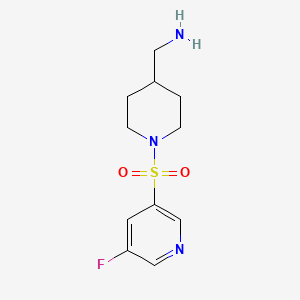
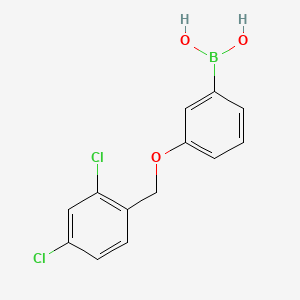
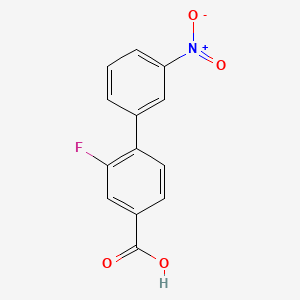
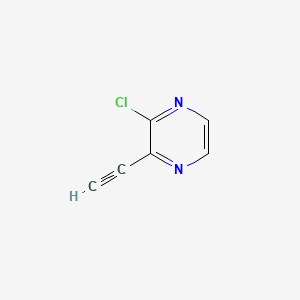
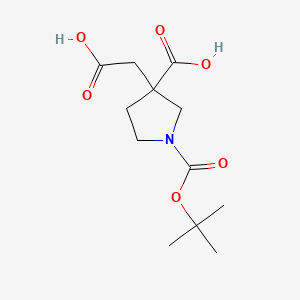
![5,7-Dimethyloxazolo[5,4-d]pyrimidine](/img/structure/B568102.png)
